molecular formula C15H20N2O2S B5487090 1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5487090
M. Wt: 292.4 g/mol
InChI Key: UJANYAYGDGROSU-UHFFFAOYSA-N
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Description

1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound with a piperidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, along with the acetyl and methylsulfanyl groups, contributes to its unique chemical properties and reactivity.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity levels, and its impact on the environment .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, modifications that could be made to its structure to enhance its properties, and areas of research it could be useful in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with acetylating agents and methylsulfanyl-substituted aromatic compounds. One common method involves the acetylation of N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide using acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the generated acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide
  • 1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxylate
  • 1-acetyl-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxylamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-acetyl-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-11(18)17-9-7-12(8-10-17)15(19)16-13-5-3-4-6-14(13)20-2/h3-6,12H,7-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJANYAYGDGROSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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